molecular formula C14H16N2O4 B2824872 N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1327576-92-0

N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2824872
CAS No.: 1327576-92-0
M. Wt: 276.292
InChI Key: BAHSBYMNPOEJDV-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. This compound features a hybrid structure combining a 1-methyl-2-oxo-1,2-dihydropyridine (pyridone) core, a common pharmacophore in various bioactive molecules , with a 5-methylfuran-2-yl moiety. Furan derivatives are significant in medicinal chemistry due to their potential to interact with biological enzymes and modify protein molecules . The molecular scaffold of this compound makes it a candidate for investigating new therapeutic agents, particularly in the development of enzyme inhibitors or receptor modulators. Researchers can utilize this chemical as a key intermediate or a building block for the synthesis of more complex heterocyclic compounds. It is supplied with comprehensive analytical data, including HPLC purity confirmation and mass spectrometry characterization, to ensure batch-to-batch consistency and support high-quality research outcomes. This product is intended for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-9-5-6-12(20-9)11(17)8-15-13(18)10-4-3-7-16(2)14(10)19/h3-7,11,17H,8H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHSBYMNPOEJDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(CNC(=O)C2=CC=CN(C2=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps:

    Formation of the Furan Derivative: The initial step involves the synthesis of the 5-methylfuran-2-yl derivative. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Hydroxyethyl Group: The next step is the introduction of the hydroxyethyl group to the furan ring. This can be done via a nucleophilic substitution reaction using ethylene oxide or similar reagents.

    Synthesis of the Pyridine Derivative: The pyridine ring is synthesized separately, often starting from nicotinic acid or its derivatives.

    Coupling Reaction: The final step involves coupling the furan and pyridine derivatives. This can be achieved through amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the hydroxyethyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group in the pyridine ring. Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like thionyl chloride can convert the hydroxy group to a chloro group, which can then be further substituted.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Thionyl chloride in dichloromethane.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes depending on the site of oxidation.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s potential as a bioactive molecule is of significant interest. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

Medicinally, the compound could be explored for its potential therapeutic effects. Its ability to interact with biological molecules could make it useful in the treatment of diseases or as a diagnostic tool.

Industry

In industry, the compound could be used in the development of new materials with specific properties. Its functional groups allow for modifications that can tailor the material’s characteristics for particular applications.

Mechanism of Action

The mechanism by which N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. The hydroxy and carbonyl groups can form hydrogen bonds, while the aromatic rings can participate in π-π interactions. These interactions can influence the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Halogenated Aryl Substituents

Compounds like N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide () share the 1,2-dihydropyridine-3-carboxamide core but differ in substituents. Key comparisons include:

  • Substituent Effects : The bromo-methylphenyl group in the analog introduces steric bulk and electronegativity, contrasting with the target compound’s polar hydroxyethyl-furan substituent. This difference likely alters solubility, with the target being more hydrophilic due to its hydroxyl group.
  • Planarity and Conjugation: The analog exhibits near-planar geometry (dihedral angle = 8.38° between aromatic rings) due to π-conjugation via the amide bridge .
  • Hydrogen Bonding and Crystal Packing : The analog forms centrosymmetric dimers via N–H⋯O hydrogen bonds . The target’s hydroxyl group could enable additional intermolecular hydrogen bonds, influencing crystal packing and stability.

Dihydropyridine Derivatives with Furan Substituents

Compounds such as 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide (AZ331, ) highlight the role of furan in dihydropyridine systems:

  • Electronic Effects : The target’s 5-methylfuran-2-yl group may enhance electron-donating effects compared to simple furyl substituents, altering redox properties or binding affinity in biological systems.
  • Substituent Diversity: AZ331 incorporates a thioether and cyano group, increasing lipophilicity and metabolic stability relative to the target’s hydroxyl group . This suggests the target may exhibit improved aqueous solubility but reduced membrane permeability.

Furopyridine Derivatives

Compounds like 5-(3-((2-(1,2,4-oxadiazol-3-yl)propan-2-yl)carbamoyl)phenyl)-2-(4-fluorophenyl)-N-methyl-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide () feature fused furopyridine cores:

  • Core Structure Differences : The furo[2,3-b]pyridine core in introduces rigidity and extended conjugation absent in the target’s dihydropyridine system. This could affect binding interactions in pharmacological contexts.
  • Fluorinated Substituents : The trifluoroethyl group in increases lipophilicity and resistance to oxidative metabolism compared to the target’s hydroxyethyl group .

Key Comparative Data Table

Property Target Compound N-(3-Bromo-2-methylphenyl)-... AZ331 Compound
Core Structure 1,2-dihydropyridine-3-carboxamide 1,2-dihydropyridine-3-carboxamide 1,4-dihydropyridine-3-carboxamide Furo[2,3-b]pyridine-3-carboxamide
Key Substituents 2-hydroxy-2-(5-methylfuran-2-yl)ethyl 3-Bromo-2-methylphenyl 2-Furyl, thioether, cyano Trifluoroethyl, fluorophenyl
Hydrogen Bonding Hydroxyl, amide Amide, N–H⋯O Amide, thioether Amide, oxadiazole
Planarity (Dihedral) Likely reduced due to furan substituent 8.38° Not reported Not reported
Solubility Higher hydrophilicity Moderate (halogenated) Low (lipophilic groups) Low (fluorinated groups)

Q & A

Q. What synthetic methodologies are recommended for synthesizing N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide?

The synthesis typically involves multi-step reactions, leveraging boronic acid derivatives for coupling. Key steps include:

  • Amide bond formation : Reacting activated carboxylic acid intermediates (e.g., acid chlorides) with amines under basic conditions (pyridine or NEt₃) to form the carboxamide moiety .
  • Solvent and temperature control : Use polar aprotic solvents (DMF, MeOH) at 65–100°C to optimize reaction rates and minimize side products .
  • Purification : Employ silica gel chromatography (TLC monitoring) with gradients of petroleum ether/ethyl acetate (3:1 to 1:1) to isolate intermediates .
  • Yield optimization : Adjust stoichiometry of reagents (e.g., 1.1–1.2 equivalents of aromatic amines) to drive reactions to completion .

Q. How can the molecular structure of this compound be characterized experimentally?

  • X-ray crystallography : Resolve the keto-amine tautomer and confirm planar conformation via dihedral angle analysis (e.g., 8.38° between aromatic rings) .
  • NMR spectroscopy : Assign peaks for the dihydropyridine ring (δ 6.5–7.5 ppm for aromatic protons), hydroxyethyl group (δ 4.2–4.5 ppm), and methylfuran (δ 2.3 ppm for CH₃) .
  • HPLC : Monitor reaction progress and assess purity (>95%) using C18 columns with acetonitrile/water mobile phases .

Q. Which functional groups are critical for its biological activity?

  • Dihydropyridine core : Essential for redox activity and binding to enzymatic targets (e.g., NADPH oxidases) .
  • 5-Methylfuran moiety : Enhances lipophilicity and π-stacking interactions with hydrophobic protein pockets .
  • Hydroxyethyl linker : Facilitates hydrogen bonding with catalytic residues (e.g., in kinase or protease targets) .
    Analog studies show fluorine/methoxy groups improve metabolic stability .

Advanced Research Questions

Q. How can experimental design (DoE) optimize synthesis yield and purity?

  • Factor screening : Use Plackett-Burman designs to identify critical variables (temperature, solvent polarity, catalyst loading) .
  • Response surface methodology (RSM) : Apply central composite designs to model nonlinear relationships (e.g., solvent ratio vs. yield) and predict optimal conditions .
  • Robustness testing : Validate reproducibility across 3–5 batches with controlled humidity and inert atmospheres (N₂/Ar) .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Assay validation : Cross-validate results using orthogonal methods (e.g., enzyme inhibition assays vs. cellular viability tests) .
  • Purity verification : Re-analyze compounds via HPLC-MS to rule out impurities (>99% purity required for SAR studies) .
  • Computational docking : Compare binding modes of active/inactive analogs using AutoDock Vina or Schrödinger Suite to identify critical interactions .

Q. What computational strategies predict pharmacokinetic properties of this compound?

  • QSAR modeling : Train models on PubChem datasets to estimate logP (2.5–3.5), polar surface area (80–100 Ų), and bioavailability .
  • ADME prediction : Use SwissADME or ADMETLab to assess CYP450 metabolism (e.g., CYP3A4 liability) and blood-brain barrier permeability .
  • Molecular dynamics (MD) : Simulate binding stability (RMSD < 2 Å over 100 ns) to confirm target engagement .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

  • Protective equipment : Use nitrile gloves, chemical goggles, and fume hoods to avoid dermal/ocular exposure .
  • Storage : Store at 2–8°C under inert gas (Ar) to prevent oxidation or hydrolysis .
  • Disposal : Degrade residuals via alkaline hydrolysis (pH >12, 24 hrs) followed by incineration .

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